molecular formula C12H9N3 B13923309 [4-(5-Pyrimidinyl)phenyl]acetonitrile

[4-(5-Pyrimidinyl)phenyl]acetonitrile

Cat. No.: B13923309
M. Wt: 195.22 g/mol
InChI Key: OCPXAWQMINBLJY-UHFFFAOYSA-N
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Description

[4-(5-Pyrimidinyl)phenyl]acetonitrile: is an organic compound with the molecular formula C12H9N3 and a molecular weight of 195.22 g/mol It consists of a phenyl ring substituted with a pyrimidinyl group and an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(5-Pyrimidinyl)phenyl]acetonitrile typically involves the reaction of a pyrimidinyl-substituted benzaldehyde with a suitable nitrile source under acidic or basic conditions. One common method involves the use of acetonitrile as a solvent and a catalyst such as potassium carbonate to facilitate the reaction .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: [4-(5-Pyrimidinyl)phenyl]acetonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed: The major products formed from these reactions include substituted phenylacetonitriles, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of [4-(5-Pyrimidinyl)phenyl]acetonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA synthesis or repair, thereby exhibiting anticancer properties . The exact molecular targets and pathways depend on the specific derivative and its intended application.

Comparison with Similar Compounds

  • [4-(5-Pyrimidinyl)phenyl]methanol
  • [4-(5-Pyrimidinyl)phenyl]amine
  • [4-(5-Pyrimidinyl)phenyl]carboxylic acid

Uniqueness: [4-(5-Pyrimidinyl)phenyl]acetonitrile is unique due to its nitrile functional group, which imparts distinct reactivity and properties compared to its analogs. The presence of the nitrile group allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C12H9N3

Molecular Weight

195.22 g/mol

IUPAC Name

2-(4-pyrimidin-5-ylphenyl)acetonitrile

InChI

InChI=1S/C12H9N3/c13-6-5-10-1-3-11(4-2-10)12-7-14-9-15-8-12/h1-4,7-9H,5H2

InChI Key

OCPXAWQMINBLJY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC#N)C2=CN=CN=C2

Origin of Product

United States

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